m-PEG7-thiol

Catalog No.
S1902772
CAS No.
651042-82-9
M.F
C15H32O7S
M. Wt
356.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
m-PEG7-thiol

CAS Number

651042-82-9

Product Name

m-PEG7-thiol

IUPAC Name

2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol

Molecular Formula

C15H32O7S

Molecular Weight

356.5 g/mol

InChI

InChI=1S/C15H32O7S/c1-16-2-3-17-4-5-18-6-7-19-8-9-20-10-11-21-12-13-22-14-15-23/h23H,2-15H2,1H3

InChI Key

PVSKDHZQTUFAEZ-UHFFFAOYSA-N

SMILES

COCCOCCOCCOCCOCCOCCOCCS

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCS

2,5,8,11,14,17,20-Heptaoxadocosane-22-thiol, also known as mPEG7-thiol, is a synthetic organic compound. It belongs to a class of molecules called polyethylene glycol (PEG) thiolates. PEGs are water-soluble polymers, and mPEG7-thiol incorporates a thiol group (SH) at one end of the PEG chain [].

The significance of mPEG7-thiol lies in its use as a bioconjugation agent in scientific research. Bioconjugation refers to the process of attaching a molecule (like a drug or imaging agent) to a biological molecule (like a protein). mPEG7-thiol's water solubility and the reactive thiol group make it valuable for attaching PEGs to biomolecules, improving their stability and biocompatibility in biological systems [].


Molecular Structure Analysis

The key feature of mPEG7-thiol's structure is the seven-unit PEG chain (heptaoxadocosane) represented by the "7" in the name. This chain consists of repeating ether (O-CH2-CH2-) linkages. Attached to one end is a thiol group (SH) responsible for conjugation with biomolecules [].


Chemical Reactions Analysis

A crucial reaction for mPEG7-thiol is its conjugation with biomolecules. The thiol group can react with various functional groups on biomolecules, such as maleimide or amine groups, to form stable covalent bonds. Here's an example of mPEG7-thiol conjugation with a protein containing a maleimide group:

mPEG7-SH + Protein-Maleimide → mPEG7-S-S-Protein


Physical And Chemical Properties Analysis

  • High water solubility due to the PEG chain
  • Low melting point (likely below room temperature)
  • Relatively high boiling point
  • Good stability in aqueous solutions at physiological pH

mPEG7-thiol itself doesn't have a known biological function. Its primary purpose is to modify biomolecules through conjugation. PEGylation, the attachment of PEG chains, offers several advantages:

  • Increased water solubility of biomolecules, making them more readily transported within the body [].
  • Improved stability and protection from degradation by enzymes [].
  • Reduced immunogenicity, minimizing the immune system's reaction to the biomolecule [].

By these mechanisms, mPEG7-thiol conjugation enhances the therapeutic potential of biomolecules in drug delivery and other applications.

  • Mild allergic reactions in some individuals
  • Potential for PEG degradation products to accumulate in the body, although the long-term effects are not fully understood
  • Bioconjugation: The thiol group (SH) present in the molecule can be used to attach it to other biomolecules like proteins or antibodies. This could be useful for targeted drug delivery or diagnostic applications .
  • Modification of surfaces: The molecule may also be used to modify the surface properties of materials, potentially influencing factors like biocompatibility or interaction with other molecules .

The primary reaction involving m-PEG7-thiol is the thiol-maleimide reaction, which is a type of Michael addition. This reaction allows for the formation of stable thioether linkages between m-PEG7-thiol and maleimide-functionalized compounds. The kinetics of this reaction can be influenced by factors such as pH and the presence of solvents, allowing for controlled gelation in hydrogel systems. Additionally, m-PEG7-thiol can participate in disulfide bond formation under oxidative conditions, which can be utilized for controlled release applications .

m-PEG7-thiol has demonstrated significant biological activity, particularly in drug delivery and tissue engineering. Its biocompatibility allows it to be used in various medical applications without eliciting adverse immune responses. The thiol group can react with various biological molecules, facilitating targeted drug delivery systems that can release therapeutic agents in response to specific biological triggers, such as glutathione levels in tumor environments .

The synthesis of m-PEG7-thiol typically involves several steps:

  • Polymerization: Ethylene oxide is polymerized to form polyethylene glycol.
  • Functionalization: The terminal hydroxyl groups of the polyethylene glycol are converted into thiol groups through reactions with thiol-containing compounds.
  • Purification: The resulting product is purified to remove unreacted materials and by-products, often using precipitation techniques or chromatography.

These methods ensure that the final product retains high purity and specific molecular weight characteristics necessary for its intended applications .

m-PEG7-thiol has a wide range of applications, including:

  • Drug Delivery Systems: It is used to create nanoparticles and liposomes that can encapsulate drugs for targeted delivery.
  • Hydrogels: m-PEG7-thiol is employed in the synthesis of hydrogels that can be used for tissue engineering scaffolds or as drug release matrices.
  • Bioconjugation: The thiol group allows for conjugation with proteins or other biomolecules, enhancing their stability and efficacy.
  • Surface Modification: It is utilized to modify surfaces of medical devices to improve biocompatibility and reduce protein adsorption .

Studies on the interactions of m-PEG7-thiol focus on its reactivity with various functional groups, particularly maleimides. The kinetics of these reactions can be modulated by changing environmental conditions such as pH and ionic strength. Research has shown that altering these parameters can significantly affect the efficiency of crosslinking reactions, which is critical for optimizing hydrogel properties for specific applications .

Several compounds share structural similarities with m-PEG7-thiol. Here are some notable examples:

Compound NameMolecular WeightUnique Features
Methoxy-polyethylene glycol 5 thiol5 kDaShorter chain length; less hydrophilic
Methoxy-polyethylene glycol 9 thiol9 kDaLonger chain length; potentially increased solubility
Methoxy-polyethylene glycol 12 thiol12 kDaHigher molecular weight; enhanced drug loading capacity

Uniqueness of m-PEG7-thiol:

  • Molecular Weight: At 7 kDa, it strikes a balance between solubility and drug loading capacity.
  • Reactivity: Its thiol group offers versatile reactivity compared to other PEG derivatives, making it particularly valuable in bioconjugation and hydrogel formation.

Carbic Anhydride-Mediated Functionalization of Multi-Arm Polyethylene Glycol

The carbic anhydride-mediated synthesis route represents an innovative approach for functionalizing multi-arm polyethylene glycol substrates to generate thiol-containing derivatives. This methodology involves the reaction of multi-arm polyethylene glycol with carbic anhydride under controlled conditions to introduce reactive functional groups that can subsequently be converted to thiol moieties. The reaction proceeds through a nucleophilic attack of the polyethylene glycol hydroxyl groups on the anhydride carbonyl carbon, forming ester linkages with concurrent release of carboxylic acid functionality.

The carbic anhydride approach offers significant advantages over traditional synthesis methods, particularly in terms of reaction time and odor management. The overall synthesis time is reduced from five days to two days compared to conventional methods using norbornene acid derivatives. Additionally, this method eliminates the need for odor containment efforts typically required when working with pungent reagents like norbornene acid. The reaction is typically catalyzed by 4-dimethylaminopyridine in tetrahydrofuran solvent, providing efficient conversion under mild conditions.

The resulting polyethylene glycol-carbic anhydride intermediate contains additional carboxylic acid moieties that serve as versatile handles for subsequent conjugation reactions. These carboxylate groups can be exploited for further functionalization with amine-bearing molecules through standard carbodiimide chemistry, enabling the introduction of thiol groups in a controlled manner. The multi-step nature of this approach allows for precise control over the degree of functionalization and the spatial distribution of thiol groups along the polyethylene glycol backbone.

Thiol-Maleimide Michael Addition Reaction Protocols

Thiol-maleimide Michael addition reactions represent a fundamental approach for incorporating thiol functionality into polyethylene glycol derivatives. This reaction proceeds through a nucleophilic addition mechanism where thiol groups attack the electron-deficient double bond of maleimide moieties, forming stable thioether linkages. The reaction is particularly valuable for methoxy-polyethylene glycol 7-thiol synthesis due to its high selectivity, rapid kinetics, and compatibility with aqueous reaction conditions.

The optimization of maleimide-polyethylene glycol functionalization requires careful attention to reaction stoichiometry and pH conditions. Studies have demonstrated that the efficiency of thiol-maleimide reactions varies significantly with the degree of functionalization of the maleimide-polyethylene glycol starting material. Commercial maleimide-polyethylene glycol reagents synthesized through multiple-step processes often exhibit lower functionalization levels compared to single-step modular approaches. The single-step synthesis of maleimidophenyl-polyethylene glycol through condensation of para-maleimidophenyl isocyanate with methoxy-polyethylene glycol has been optimized to generate products with overall purity levels reaching 80%.

Reaction kinetics studies reveal that thiol-maleimide addition proceeds rapidly under physiological conditions, with near-complete conversion achieved within minutes under basic pH conditions. The formation of physically entangled polyethylene glycol networks through step-growth polymerization via thiol-maleimide Michael addition demonstrates the versatility of this chemistry for creating complex hydrogel structures. Temperature effects on gelation time range from minutes to days, with more rapid gel formation observed under basic conditions due to enhanced thiol nucleophilicity.

Steglich Esterification for Hydrolytically Labile Derivatives

Steglich esterification represents a critical synthetic methodology for creating hydrolytically labile polyethylene glycol-thiol derivatives with controlled degradation properties. This reaction involves the formation of ester bonds between carboxylic acid functionalities and hydroxyl groups on polyethylene glycol chains, mediated by carbodiimide coupling agents and catalyzed by 4-dimethylaminopyridine. The resulting ester linkages provide a mechanism for controlled hydrolytic degradation, making this approach particularly valuable for applications requiring biodegradable materials.

The hydrolysis rate of ester bonds formed through Steglich esterification exhibits remarkable sensitivity to structural modifications and environmental conditions. Research has demonstrated that conventional Steglich esterification produces extraordinarily slow hydrolysis rates, with minimal degradation observed before 100-400 days depending on formulation parameters. However, the introduction of additional functional groups through secondary conjugation reactions can dramatically accelerate hydrolytic degradation, with complete degradation times ranging from hours to weeks.

The mechanistic basis for enhanced degradation involves the electronic effects of neighboring functional groups on ester bond stability. Carboxylate groups introduced through carbic anhydride functionalization create electron-withdrawing environments that weaken adjacent ester linkages, promoting rapid hydrolysis under physiological conditions. This tunability of degradation kinetics represents a significant advantage for applications requiring precise control over material breakdown rates, enabling customization of hydrogel properties for specific therapeutic or biotechnological applications.

Molecular Architecture Analysis

Heptaethylene Glycol Chain Conformational Dynamics

The molecular architecture of methoxypolyethylene glycol seven thiol centers on its heptaethylene glycol backbone, which exhibits remarkable conformational flexibility. The compound features the molecular formula C₁₅H₃₂O₇S with a molecular weight of 356.5 grams per mole, comprising seven ethylene glycol units linked through ether bonds [1]. The backbone structure presents twenty rotatable bonds, indicating exceptional molecular flexibility that allows for extensive conformational adaptability in aqueous environments [1].

Conformational dynamics studies of polyethylene glycol chains demonstrate that these polymers exhibit significant flexibility due to their inherent structural characteristics [2]. The heptaethylene glycol chain in methoxypolyethylene glycol seven thiol adopts predominantly extended conformations in aqueous solutions, with the oxygen atoms participating in hydrogen bonding interactions with surrounding water molecules [3]. This hydration behavior contributes to the compound's excellent water solubility and biocompatibility.

Research on polyethylene glycol conformational behavior reveals that the polymer chains can transition between different conformational states depending on environmental conditions [4]. In aqueous media, the heptaethylene glycol segment demonstrates helical conformations under specific solvent conditions, particularly in mixed solvent systems where the polymer chains can adopt more ordered structures [4]. The conformational flexibility is further influenced by the molecular environment, with crowding effects and intermolecular interactions modulating the chain dynamics [2] [5].

The seven ethylene glycol units create a hydrophilic domain that maintains structural integrity while providing sufficient flexibility for molecular recognition and interaction processes [6]. Molecular dynamics simulations indicate that the conformational rigidity decreases in the presence of crowding agents, suggesting that the heptaethylene glycol chain can adapt its structure based on local molecular environments [5].

Terminal Thiol Group Reactivity Profiles

The terminal thiol group in methoxypolyethylene glycol seven thiol exhibits distinctive reactivity characteristics that stem from the fundamental chemical properties of sulfur-containing functional groups. Thiols demonstrate significantly enhanced nucleophilicity compared to their oxygen analogs, with sulfur being more nucleophilic than oxygen due to its larger atomic radius and increased polarizability [7] [8] [9].

The thiol functional group displays remarkable chemical versatility, participating in multiple reaction pathways including Michael addition reactions, disulfide bond formation, and metal coordination [7] [10]. The terminal sulfur atom can exist in both neutral and anionic forms, with the thiolate anion exhibiting exceptionally high nucleophilicity [8] [9]. The pKa value of thiols is typically around 10-11, making them substantially more acidic than corresponding alcohols [9] [11].

Kinetic studies of thiol reactivity demonstrate that these functional groups participate readily in thiol-maleimide reactions, which represent one of the most efficient bioconjugation strategies available [12] [13]. The reaction kinetics can be modulated through various factors including solvent choice, pH conditions, and the presence of catalytic species [12] [13]. The reaction mechanism typically proceeds through nucleophilic attack of the thiolate anion on the electron-deficient double bond of maleimide compounds [13] [14].

The thiol group also demonstrates propensity for disulfide bond formation through oxidative coupling reactions [15]. This reactivity can be both beneficial for creating stable linkages and problematic for storage stability, as thiols are susceptible to oxidation under aerobic conditions [16] [17]. The formation of disulfide bonds involves a multi-step mechanism beginning with thiol ionization, followed by nucleophilic substitution reactions that ultimately yield the covalent sulfur-sulfur bond [15].

Reaction TypeMechanismTypical ConditionsReactivity
Thiol-MaleimideMichael AdditionpH 7-8, AqueousVery High [12]
Disulfide FormationOxidative CouplingMild Oxidizing AgentsModerate [15]
Metal CoordinationLewis Base DonationNeutral pHHigh [10]

Physicochemical Properties

Hydrophilic-Lipophilic Balance (HLB) Characteristics

The hydrophilic-lipophilic balance of methoxypolyethylene glycol seven thiol reflects its predominantly hydrophilic character due to the extensive polyethylene glycol backbone. Using Griffin's method for calculating hydrophilic-lipophilic balance values, the compound exhibits characteristics typical of highly water-soluble surfactants [18] [19].

The seven ethylene oxide units contribute significantly to the hydrophilic portion of the molecule, with each ethylene glycol unit adding approximately 44 grams per mole to the hydrophilic mass [20]. The calculated hydrophilic-lipophilic balance value for methoxypolyethylene glycol seven thiol would place it in the range of highly hydrophilic compounds, typically above 15 on the Griffin scale [18] [21].

Comparative analysis with related polyethylene glycol derivatives demonstrates that compounds with seven or more ethylene glycol units exhibit excellent water solubility and minimal surface activity in pure form [22]. However, the terminal thiol group introduces a slight amphiphilic character that can influence interfacial properties [23] [24]. The overall hydrophilic-lipophilic balance characteristics make this compound particularly suitable for applications requiring high water solubility and biocompatibility.

The hydrophilic nature is further enhanced by the multiple ether oxygen atoms that can participate in hydrogen bonding with water molecules [22]. This extensive hydration capability contributes to the compound's excellent solubility characteristics and its ability to enhance the water solubility of conjugated molecules through covalent attachment [25].

Aqueous Solubility and Partition Coefficients

Methoxypolyethylene glycol seven thiol demonstrates exceptional aqueous solubility characteristics, which can be attributed to its extensive hydrogen bonding capability and hydrophilic molecular structure. The compound's calculated XLogP3-AA value of -0.5 indicates a strong preference for aqueous over organic phases [1]. This negative partition coefficient reflects the dominant influence of the heptaethylene glycol backbone in determining solubility behavior.

The aqueous solubility of polyethylene glycol derivatives correlates strongly with the number of ethylene glycol units and their ability to form hydrogen bonds with water molecules [26] [27]. With seven ethylene glycol units, methoxypolyethylene glycol seven thiol possesses eight hydrogen bond acceptor sites and one hydrogen bond donor site, facilitating extensive hydration in aqueous environments [1].

Partition coefficient studies of related polyethylene glycol compounds demonstrate that molecular weight and hydrophilic content are primary determinants of distribution behavior between aqueous and organic phases [26] [28]. The octanol-water partition coefficient for methoxypolyethylene glycol seven thiol would be expected to strongly favor the aqueous phase, consistent with its calculated negative log P value [1].

The topological polar surface area of 65.6 Ų further supports the compound's hydrophilic character and excellent water solubility [1]. This relatively large polar surface area enables extensive interactions with water molecules through hydrogen bonding and dipole-dipole interactions, enhancing the overall aqueous solubility profile.

PropertyValueReference
Molecular Weight356.5 g/mol [1]
XLogP3-AA-0.5 [1]
H-Bond Acceptors8 [1]
H-Bond Donors1 [1]
Polar Surface Area65.6 Ų [1]

Supramolecular Assembly Behavior

Self-Assembly Mechanisms in Aqueous Media

The self-assembly behavior of methoxypolyethylene glycol seven thiol in aqueous media is primarily governed by the interplay between the hydrophilic polyethylene glycol backbone and the terminal thiol functionality. While the compound itself does not exhibit traditional amphiphilic self-assembly due to its predominantly hydrophilic character, it can participate in supramolecular organization through hydrogen bonding networks and intermolecular thiol interactions [29] [30].

Polyethylene glycol-based compounds demonstrate complex self-assembly patterns that depend on molecular architecture and environmental conditions [29] [31]. In the case of methoxypolyethylene glycol seven thiol, the primary driving forces for supramolecular organization include hydrogen bonding between ether oxygen atoms and water molecules, as well as potential intermolecular thiol interactions [32].

Research on polyethylene glycol self-assembly indicates that these polymers can form organized structures through crystallization-driven assembly processes, particularly when specific molecular arrangements are thermodynamically favored [33]. The heptaethylene glycol backbone provides sufficient flexibility to accommodate various conformational arrangements while maintaining structural integrity through intermolecular hydrogen bonding networks [34].

The hydration state of polyethylene glycol chains plays a crucial role in determining self-assembly behavior [32]. The extensive hydration of the seven ethylene glycol units creates a hydrated molecular environment that influences the overall organization and stability of any supramolecular structures that may form [3]. The bound water molecules contribute to the stabilization of particular conformational states and can influence the kinetics of assembly processes [32].

Interfacial Tension Modulation Capabilities

Methoxypolyethylene glycol seven thiol exhibits limited but measurable surface activity due to the terminal thiol group, which introduces a slight amphiphilic character to the otherwise highly hydrophilic molecule. The interfacial tension modulation capabilities are primarily attributed to the preferential adsorption of the compound at air-water and oil-water interfaces [35] [23].

Studies on polyethylene glycol surface activity demonstrate that shorter polyethylene glycol chains with hydrophobic end groups can exhibit surfactant-like behavior [35] [24]. The terminal thiol group in methoxypolyethylene glycol seven thiol provides a weakly hydrophobic anchor that can orient toward non-polar phases while the polyethylene glycol backbone remains in the aqueous phase [23].

Interfacial tension measurements of polyethylene glycol derivatives show that surface activity increases with the presence of terminal functional groups that differ in polarity from the main chain [36] [37]. For methoxypolyethylene glycol seven thiol, the surface tension reduction capability would be modest due to the relatively small hydrophobic contribution of the terminal thiol group compared to the extensive hydrophilic backbone [38].

The compound's interfacial properties are further influenced by its ability to form hydrogen bonds with both water molecules and polar components of interfaces [39]. This hydrogen bonding capability allows methoxypolyethylene glycol seven thiol to act as a stabilizing agent in emulsion systems and to modify surface properties through adsorption phenomena [23] [24].

Interface TypeExpected BehaviorMechanism
Air-WaterWeak Surface ActivityThiol Orientation [23]
Oil-WaterMinimal EmulsificationHydrogen Bonding [35]
Solid-LiquidSurface ModificationAdsorption [39]

The compound 2,5,8,11,14,17,20-heptaoxadocosane-22-thiol, commonly referred to as m-PEG7-thiol, represents a versatile bioconjugation reagent that combines the favorable properties of polyethylene glycol with the reactive functionality of a terminal thiol group [1] [2]. This heterobifunctional molecule consists of a seven-unit ethylene glycol repeat structure terminated with a sulfhydryl group, conferring both water solubility and selective reactivity toward electrophilic partners [1].

Thiol-Based Coupling Reactions

The thiol functionality of m-PEG7-thiol enables participation in several mechanistically distinct coupling reactions that have found extensive application in bioconjugation and materials science. These reactions exploit the nucleophilic character of the thiol group while maintaining the biocompatible properties imparted by the polyethylene glycol backbone.

Thiol-Ene Photocrosslinking for Hydrogel Formation

Thiol-ene photocrosslinking represents a step-growth photopolymerization mechanism that has emerged as a powerful tool for hydrogel fabrication under cytocompatible conditions [4] [5] [6]. This reaction involves the radical-mediated addition of m-PEG7-thiol across carbon-carbon double bonds in alkene-functionalized macromers, proceeding through a thiyl radical intermediate [5] [6].

The mechanism initiates with photoinitiated radical generation, typically using water-soluble photoinitiators such as lithium acylphosphinate or Irgacure-2959 under long wavelength ultraviolet light [7] [5] [6]. The generated radical abstracts a hydrogen atom from the thiol group, forming a thiyl radical that subsequently adds across the double bond of the alkene partner [5] [6]. This process continues in a chain transfer mechanism, ultimately yielding a crosslinked network structure [4] [6].

Kinetic advantages of thiol-ene photocrosslinking include rapid gelation times, often achieving complete network formation within seconds to minutes [4] [5] [8]. The reaction demonstrates remarkable oxygen insensitivity compared to traditional acrylate photopolymerizations, allowing efficient crosslinking under physiological conditions [6] [9]. Additionally, the step-growth nature of the polymerization results in more homogeneous network structures with reduced stress concentration compared to chain-growth mechanisms [4] [10].

For hydrogel applications, m-PEG7-thiol has been successfully utilized with various alkene partners, including norbornene-functionalized macromers [10] [9], allyl-functionalized peptides [7], and vinyl-functionalized polymers [11]. These systems have demonstrated excellent cytocompatibility, with encapsulated cells maintaining high viability throughout the crosslinking process [5] [10]. The resulting hydrogels exhibit tunable mechanical properties based on macromer concentration and crosslink density, enabling applications ranging from soft tissue engineering scaffolds to injectable drug delivery matrices [4] [6] [10].

Protein preservation during thiol-ene photocrosslinking represents a significant advantage over traditional photopolymerization methods. Studies have demonstrated that proteins encapsulated during thiol-ene gelation retain greater than 90% of their bioactivity, compared to approximately 50% retention with acrylate-based systems [5] [8]. This enhanced protein stability is attributed to the rapid polymerization kinetics and the less reactive nature of thiyl radicals compared to carbon-centered radicals generated in chain-growth polymerizations [5] [8].

Maleimide-Thiol Conjugation for Protein PEGylation

The maleimide-thiol reaction represents one of the most widely utilized bioconjugation strategies, proceeding through a Michael addition mechanism to form stable thioether linkages [12] [13] [14]. This reaction occurs readily under physiological conditions, typically at pH 6.5-7.5, and demonstrates exceptional selectivity for cysteine residues over other amino acid functionalities [12] [14] [15].

The mechanism involves nucleophilic attack of the thiolate anion on the β-carbon of the maleimide double bond, forming a thiosuccinimide product [12] [15]. The reaction rate is approximately 1,000 times faster with thiols compared to amines at neutral pH, providing excellent chemoselectivity [12]. This selectivity enables site-specific protein modification when cysteine residues are introduced through mutagenesis or when natural disulfide bonds are reduced to expose free thiols [13] [16].

For protein PEGylation applications, maleimide-functionalized polyethylene glycol polymers react with m-PEG7-thiol or thiol-containing proteins to create therapeutic conjugates with enhanced pharmacokinetic properties [13] [14] [17]. The conjugation process typically involves a 10-20 fold molar excess of the maleimide-PEG reagent over available thiol groups, with reaction completion occurring within 2-4 hours at room temperature [18].

PEGylation benefits include extended circulation half-life through reduced renal clearance, decreased immunogenicity due to antigenic masking, and improved protein stability against proteolytic degradation [16] [17]. These modifications have proven particularly valuable for therapeutic proteins such as interferons, growth factors, and enzymes, where the improved pharmacokinetic profile enables reduced dosing frequency and enhanced therapeutic efficacy [16] [17].

However, stability considerations must be addressed, as maleimide-thiol conjugates can undergo retro-Michael reactions in the presence of competing nucleophiles such as glutathione [19]. This instability has prompted the development of stabilization strategies, including hydrolysis of the thiosuccinimide to a more stable thiosuccinic acid derivative [19], or the use of alternative electrophilic partners with enhanced stability profiles [19].

Recent advances in site-specific PEGylation have focused on engineered cysteine residues positioned to minimize impact on protein activity while maximizing PEG accessibility [13] [16]. Studies with L-asparaginase demonstrated that cysteine-directed crosslinking using bifunctional maleimide-PEG linkers could simultaneously increase molecular weight and stabilize the tetrameric enzyme structure, resulting in enhanced catalytic activity compared to the unmodified enzyme [13].

Disulfide Bridge Formation with Pyridyl Disulfides

Disulfide exchange reactions between m-PEG7-thiol and pyridyl disulfide-functionalized molecules provide a reversible conjugation strategy that enables controlled modification and deconjugation under reducing conditions. This reaction proceeds through a nucleophilic substitution mechanism where the thiolate anion attacks the disulfide bond, displacing 2-mercaptopyridine and forming a new mixed disulfide.

The thiol-disulfide exchange follows SN2 kinetics with a linear transition state involving three sulfur atoms. The reaction is base-catalyzed, as the deprotonated thiolate species demonstrates significantly higher nucleophilicity compared to the protonated thiol. This pH dependence allows for reaction control through buffer selection, with optimal rates typically observed between pH 7-9.

Pyridyl disulfide reagents offer several advantages for bioconjugation applications. The pyridyl group serves as an excellent leaving group due to its electron-withdrawing character, facilitating rapid disulfide exchange. Additionally, the displacement of 2-mercaptopyridine can be monitored spectrophotometrically at 343 nm, providing real-time reaction monitoring.

For protein modification applications, pyridyl disulfide-PEG conjugates have been synthesized and characterized for their ability to form reversible protein-polymer conjugates. These systems demonstrate high conjugation efficiency, often exceeding 95% conversion under optimized conditions. The resulting disulfide-linked conjugates remain stable under physiological conditions but can be readily cleaved using reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine.

Reversibility advantages of disulfide-linked conjugates include the ability to regenerate native protein under reducing conditions, which is particularly valuable for applications requiring temporary modification. This feature has been exploited in drug delivery systems where triggered release of active compounds occurs in the reducing environment of the cytoplasm.

The glycopolymer-siRNA conjugation study demonstrated 97% conjugation efficiency between pyridyl disulfide-functionalized polymers and thiol-modified small interfering RNA. Following treatment with dithiothreitol, complete reversal to free siRNA was achieved, demonstrating the utility of this approach for reversible nucleic acid delivery.

PROTAC Linker Chemistry

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that induces targeted protein degradation through hijacking the cellular ubiquitin-proteasome system. These heterobifunctional molecules consist of three essential components: a ligand for the target protein of interest, a ligand for an E3 ubiquitin ligase, and a linker that connects these two binding elements.

The linker component plays a critical role in PROTAC function, influencing not only the formation of productive ternary complexes but also the physicochemical properties that govern cellular permeability, stability, and selectivity. m-PEG7-thiol serves as a valuable building block for PROTAC linker construction, providing both the appropriate spacer length and the reactive functionality needed for efficient conjugation to protein-binding ligands.

Ternary Complex Formation in Targeted Protein Degradation

The mechanism of PROTAC action centers on the formation of a ternary complex comprising the target protein, the PROTAC molecule, and the recruited E3 ubiquitin ligase. This three-body binding event brings the target protein into proximity with the ubiquitin transfer machinery, facilitating polyubiquitination and subsequent proteasomal degradation.

Ternary complex formation can be described through a three-component binding equilibrium that accounts for the individual binary interactions between the PROTAC and each protein partner, as well as any cooperative effects arising from protein-protein interactions within the complex. The stability and geometry of this ternary complex are crucial determinants of degradation efficiency.

Cooperativity effects play a fundamental role in ternary complex stability and are quantified by the cooperativity factor (α), which represents the ratio of binary to ternary dissociation constants. Positive cooperativity (α > 1) indicates that the formation of the ternary complex is favored relative to the individual binary complexes, while negative cooperativity (α < 1) suggests destabilization.

Studies using surface plasmon resonance have revealed that different PROTACs exhibit markedly different cooperativity values and ternary complex dissociation kinetics. The positively cooperative degrader MZ1 forms stable, long-lived ternary complexes with BRD4 and VHL, while exhibiting different stability with BRD3 due to a single amino acid difference. These kinetic differences correlate with the relative degradation rates observed in cellular studies.

Linker length and composition significantly influence ternary complex formation and stability. The optimal linker must span the distance between the protein-binding sites while allowing sufficient conformational flexibility for productive complex assembly. Studies with p38 MAPK-targeting PROTACs demonstrated that different linker lengths and attachment points can confer isoform selectivity, with some PROTACs preferentially degrading p38α while others target p38δ.

The hook effect represents a characteristic feature of PROTAC dose-response curves, where degradation activity decreases at high PROTAC concentrations due to the formation of binary rather than ternary complexes. This bell-shaped response emphasizes the importance of optimizing PROTAC concentration and highlights the cooperative nature of ternary complex formation.

Mathematical modeling of ternary complex formation has provided quantitative frameworks for understanding PROTAC mechanism and optimizing degrader design. These models incorporate the binding constants for all relevant binary and ternary interactions, enabling prediction of optimal PROTAC concentrations and the identification of key parameters for degradation efficiency.

Spacer Length Optimization for Ubiquitin Ligase Recruitment

The optimization of spacer length in PROTAC design represents a critical parameter that influences both ternary complex formation and the efficiency of ubiquitin transfer from the E3 ligase to the target protein. The linker must not only bridge the binding sites on both proteins but also position them appropriately for productive ubiquitination.

Empirical studies have consistently demonstrated that PROTAC efficacy shows a strong dependence on linker length, with optimal activity typically observed within a narrow range of spacer atoms. For estrogen receptor-targeting PROTACs, systematic variation of polyethylene glycol linker length revealed optimal activity with 16-atom spacers, while both shorter and longer linkers showed reduced degradation efficiency.

The distance requirements for effective ubiquitin transfer have been investigated through structural and biochemical studies of E3 ligase complexes. Crystal structures of HECT domain E3 ligases reveal that the distance between the WW domain binding site and the catalytic cysteine predicts a requirement for approximately 10 residues between the recognition motif and the target lysine. This structural constraint helps explain the observed linker length dependencies in PROTAC systems.

Flexible versus rigid linkers present different advantages for PROTAC design. Flexible polyethylene glycol and alkyl chains allow conformational sampling that can accommodate binding to proteins with varying orientations, while rigid linkers may provide enhanced selectivity by restricting the accessible conformational space. Recent advances have incorporated cyclic scaffolds and alkyne moieties to introduce rigidity while maintaining appropriate linker lengths.

Computational approaches have been developed to predict optimal linker lengths through molecular modeling of putative ternary complexes. These methods typically involve protein-protein docking followed by assessment of whether candidate linkers can successfully bridge the identified binding sites. While these approaches show promise, the dynamic nature of ternary complexes and the influence of induced fit effects remain challenging to capture computationally.

The VHL-recruiting PROTAC studies have revealed that linker attachment points significantly influence activity and selectivity. Attachment through different positions on the VHL ligand can alter the recruitment geometry and consequently affect which proteins are accessible for ubiquitination. This principle has been exploited to develop isoform-selective degraders that distinguish between closely related protein family members.

Multi-parameter optimization approaches recognize that linker design involves balancing multiple competing factors, including ternary complex formation, protein degradation efficiency, cellular permeability, and metabolic stability. The incorporation of m-PEG7-thiol into PROTAC linkers provides hydrophilic character that can improve aqueous solubility while maintaining appropriate reactivity for bioconjugation [1].

Drug Delivery System Engineering

The integration of m-PEG7-thiol into drug delivery systems leverages both the favorable pharmacokinetic properties of polyethylene glycol and the versatile reactivity of the thiol functional group. These systems are designed to improve therapeutic efficacy through enhanced drug stability, prolonged circulation times, and targeted delivery to specific tissues or cellular compartments.

PEGylation Strategies for Pharmacokinetic Enhancement

PEGylation represents one of the most successful strategies for improving the pharmacokinetic properties of therapeutic molecules, particularly proteins and peptides that suffer from rapid clearance and degradation. The covalent attachment of polyethylene glycol chains creates a hydrophilic shell around the therapeutic agent, providing protection from proteolytic enzymes and reducing recognition by the immune system.

The mechanism of pharmacokinetic enhancement involves several complementary effects. Increased molecular size resulting from PEG conjugation reduces renal clearance by limiting glomerular filtration, while the hydrophilic character of PEG provides steric protection against enzymatic degradation. Additionally, PEGylation can reduce immunogenicity by masking antigenic determinants and preventing antibody recognition.

Molecular weight considerations play a crucial role in determining the extent of pharmacokinetic improvement. For small molecular weight drugs below the renal filtration threshold, PEGylation with high molecular weight PEG (20-40 kDa) can dramatically extend circulation half-life. However, for larger therapeutic proteins, even low molecular weight PEG (2-5 kDa) can provide significant benefits through improved stability and reduced clearance.

The balance between efficacy and circulation time represents a fundamental challenge in PEGylation design. While PEG conjugation typically prolongs systemic exposure, it often comes at the cost of reduced binding affinity due to steric hindrance with the drug-target interaction. Successful PEGylated therapeutics achieve an optimal balance where the improved pharmacokinetics compensate for any reduction in intrinsic potency.

Site-specific PEGylation strategies have been developed to minimize the impact on biological activity while maximizing pharmacokinetic benefits [16]. These approaches include N-terminal PEGylation under acidic conditions, cysteine-directed conjugation using maleimide chemistry, and enzymatic methods that enable precise control over PEG attachment sites [16].

Emerging challenges in PEGylation include the development of anti-PEG antibodies following repeated administration, which can lead to accelerated clearance and reduced therapeutic efficacy. This phenomenon, known as the "PEG dilemma," has prompted research into alternative modification strategies and PEG-free approaches to pharmacokinetic enhancement.

Stimuli-Responsive Nanocarrier Fabrication

Stimuli-responsive nanocarriers represent an advanced drug delivery strategy that enables controlled release and targeted activation of therapeutic agents in response to specific environmental cues. These systems are designed to remain stable during circulation but undergo structural changes or cargo release when exposed to pathological conditions such as acidic pH, elevated temperature, or specific enzyme activities.

The design principles for stimuli-responsive systems involve incorporating trigger-sensitive linkages or conformational switches that respond to internal stimuli (pH, redox potential, enzymes) or external stimuli (light, temperature, magnetic fields). m-PEG7-thiol serves as a valuable component in these systems, providing both PEGylation benefits and reactive functionality for incorporation of trigger-responsive elements.

pH-responsive systems exploit the acidic microenvironment of tumors (pH 6.0-6.8) and intracellular endosomes (pH 5.0-6.0) to achieve selective drug release. Nanocarriers can be designed with pH-sensitive bonds that remain stable at physiological pH 7.4 but hydrolyze or undergo conformational changes under acidic conditions. This approach enables tumor-selective activation while minimizing systemic toxicity.

Redox-responsive carriers utilize the reducing environment of the intracellular cytoplasm to trigger drug release through cleavage of disulfide linkages. The thiol functionality of m-PEG7-thiol can participate in redox-sensitive crosslinks that are stable in the oxidizing extracellular environment but readily cleaved by intracellular reducing agents such as glutathione.

Enzyme-responsive systems incorporate peptide linkers or polymer chains that serve as substrates for specific enzymes overexpressed in diseased tissues. Matrix metalloproteinases, which are elevated in tumor environments, can cleave specific peptide sequences to trigger nanocarrier disassembly and drug release.

Multi-stimuli responsive systems combine multiple triggering mechanisms to achieve enhanced selectivity and control over drug release. For example, nanocarriers may require both acidic pH and enzyme activity for complete activation, ensuring that drug release occurs only in the intended target environment.

Surface modification strategies enable dynamic control over nanocarrier interactions with biological systems. pH-triggered charge conversion from neutral to cationic can enhance cellular uptake in tumor environments, while ligand exposure strategies hide targeting moieties during circulation and reveal them only at the target site.

The clinical translation of stimuli-responsive nanocarriers faces challenges related to manufacturing complexity, regulatory approval, and reproducible triggering in heterogeneous disease environments. However, several systems have advanced to clinical trials, demonstrating the potential for this approach to improve therapeutic outcomes.

XLogP3

-0.5

Wikipedia

2,5,8,11,14,17,20-Heptaoxadocosane-22-thiol

Dates

Last modified: 08-16-2023

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